6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both pyrazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.
Properties
CAS No. |
899379-10-3 |
|---|---|
Molecular Formula |
C18H13ClN4 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H13ClN4/c19-14-8-6-13(7-9-14)15-10-21-18-16(11-22-23(18)17(15)20)12-4-2-1-3-5-12/h1-11H,20H2 |
InChI Key |
MZVFVJUBPJSNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C4=CC=C(C=C4)Cl |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under basic conditions to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with guanidine to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrimido[4,5-d]pyrimidine: Structurally similar but with different biological properties.
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Uniqueness
6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro-substituted phenyl ring and a phenylpyrazolo[1,5-a]pyrimidine core makes it a versatile compound for various applications .
Biological Activity
6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).
- IUPAC Name : this compound
- Molecular Formula : C19H15ClN4
- Molecular Weight : 334.8 g/mol
- CAS Number : 639463-29-9
The biological activity of this compound primarily involves its role as an inhibitor of specific protein kinases. By binding to the active sites of these enzymes, it disrupts various cellular processes, including cell proliferation and apoptosis. This mechanism is particularly relevant in cancer therapy, where inhibiting kinase activity can suppress tumor growth.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 0.01 | |
| NCI-H460 (Lung) | 0.03 | |
| SF-268 (Brain) | 31.5 | |
| A549 (Lung) | 26 | |
| Hep-2 (Laryngeal) | 3.25 |
These results indicate that the compound is particularly potent against breast and lung cancer cell lines.
Structure-Activity Relationship (SAR)
The presence of the chlorophenyl group significantly enhances the compound's biological activity. Studies suggest that modifications to the pyrazolo[1,5-a]pyrimidine core can yield derivatives with improved potency and selectivity against cancer cells.
Study 1: Inhibition of Aurora-A Kinase
Li et al. demonstrated that a derivative of this compound inhibited Aurora-A kinase with an IC50 value of 0.16 µM, showcasing its potential in targeting specific kinases involved in cell cycle regulation and cancer progression .
Study 2: Autophagy Induction
Another study investigated the compound's ability to induce autophagy in A549 cells without triggering apoptosis, suggesting a unique mechanism that could be exploited for therapeutic purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
